molecular formula C19H15ClO6 B3978334 Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate

Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate

Cat. No.: B3978334
M. Wt: 374.8 g/mol
InChI Key: DDZOTINEWSUWIZ-UHFFFAOYSA-N
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Description

Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure comprising a tetrahydrocyclopenta[c]chromen core, a central scaffold found in compounds with diverse biological activities . The structure is functionalized with a chlorinated aromatic system and a methyl ester-substituted furan, which may influence its physicochemical properties and bioavailability . Compounds with similar chromenone and fused chromenone scaffolds are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors . Researchers value these structures for their utility in probing biochemical pathways and developing novel pharmacological tools. The specific research applications and mechanism of action for this compound are subject to ongoing investigation and are dependent on the experimental context. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO6/c1-23-19(22)15-6-5-10(25-15)9-24-17-8-16-13(7-14(17)20)11-3-2-4-12(11)18(21)26-16/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZOTINEWSUWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method involves the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl with methyl furan-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog 1: Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Molecular Formula : C₁₅H₁₃ClO₅
Molecular Weight : 316.71 g/mol
Functional Groups :

  • Chloro (Cl)
  • Oxo (C=O)
  • Acetate ester (COOCH₃)
    Key Features :
  • Substituent: Acetoxy group (-OCH₂COOCH₃) attached to the chromen core.
  • Research Findings:
  • Structural data (SMILES, InChI) confirm regioselective substitution at the 7-position. No biological activity is reported, but the acetoxy group may influence electronic properties of the core .

Structural Analog 2: 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate

Molecular Formula : ~C₂₇H₂₅ClN₂O₆ (estimated)
Molecular Weight : ~533.0 g/mol
Functional Groups :

  • Chloro (Cl)
  • Oxo (C=O)
  • tert-Butoxycarbonyl (Boc)
  • Phenyl
    Key Features :
  • The Boc group suggests use as a synthetic intermediate, possibly for prodrug development.
    Research Findings :
  • No explicit data on reactivity or bioactivity, but the Boc-amino group is a common protective strategy in peptide synthesis .

Target Compound: Methyl 5-(((8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate

Molecular Formula : Estimated C₂₀H₁₇ClO₇ (hypothetical)
Molecular Weight : ~411.8 g/mol
Functional Groups :

  • Chloro (Cl)
  • Oxo (C=O)
  • Furan-2-carboxylate methyl ester
    Key Features :
  • Substituent: Furan ring with a methyl ester at position 2, connected via a methyleneoxy linker.
  • The furan ring may confer π-π stacking interactions in biological targets, distinct from analogs.
    Research Findings :

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₁₅H₁₃ClO₅ 316.71 Chloro, oxo, acetate ester Acetoxy group at 7-position; compact substituent
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate ~C₂₇H₂₅ClN₂O₆ ~533.0 Chloro, oxo, Boc, phenyl Bulky Boc-amino-phenylacetate substituent; synthetic intermediate potential
This compound ~C₂₀H₁₇ClO₇ ~411.8 Chloro, oxo, furan-2-carboxylate methyl ester Furan ring with ester; potential for enhanced lipophilicity

Biological Activity

Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-substituted chromene moiety and a furan carboxylate. Its molecular formula is C19H20ClO5C_{19}H_{20}ClO_5 with a molecular weight of approximately 373.82 g/mol. The presence of the chloro group and the furan ring suggests potential reactivity and interactions with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. They achieve this by blocking pathways involving NF-kB and MAPK signaling .
  • Case Study : A study on phenolic derivatives demonstrated that certain derivatives reduced inflammation in LPS-stimulated macrophages by inhibiting nitric oxide (NO) production through suppression of inducible nitric oxide synthase (iNOS) .

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

  • Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. For example, compounds targeting cyclin D1 expression have been noted to halt cell cycle progression in colorectal cancer cells .
  • Mechanisms : The mechanisms often involve the modulation of apoptosis-related proteins such as PARP and caspases, leading to increased cell death in cancerous cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties are another significant aspect:

  • Broad Spectrum Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of iNOS; reduction of IL-6 production
AnticancerInduction of apoptosis; modulation of cyclin D1
AntimicrobialDisruption of cell membranes; inhibition of metabolic pathways

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s activity arises from its hybrid structure:

  • Cyclopenta[c]chromen core : A fused bicyclic system with a keto group at position 4, which enhances π-π stacking interactions in biological targets .
  • Chloro substituent (position 8) : Electron-withdrawing effects may improve metabolic stability and target binding .
  • Furan-2-carboxylate ester : The methyl ester group increases lipophilicity, potentially aiding cellular permeability . Structural analogs (e.g., methoxy or bromo derivatives) show reduced activity, emphasizing the importance of the chloro and furan moieties .

Q. What synthetic methodologies are commonly employed for constructing the cyclopenta[c]chromen scaffold?

  • Stepwise annulation : A Friedel-Crafts acylation followed by cyclization under acidic conditions (e.g., H₂SO₄ or PPA) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 120°C) while maintaining yields >75% .
  • Key intermediates : 8-Chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen is alkylated with methyl 5-(bromomethyl)furan-2-carboxylate in DMF/K₂CO₃ .

Q. How is the purity and identity of the compound validated post-synthesis?

  • Analytical techniques :
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes .
  • NMR : Distinct signals include δ 6.8–7.3 ppm (aromatic protons), δ 4.5–5.0 ppm (methyleneoxy group), and δ 3.8–3.9 ppm (ester methyl) .
  • Mass spectrometry : ESI-MS m/z 430.1 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation step?

  • Solvent screening : DMF or DMSO improves solubility of phenolic intermediates compared to THF .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity of the bromomethylfuran intermediate, increasing yields by 15–20% .
  • Temperature control : Maintaining 60–70°C prevents decomposition of the furan ester .

Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Molecular docking : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). The chloro and keto groups show hydrogen bonding with Arg-212 and hydrophobic interactions with Phe-215 .
  • MD simulations : 100-ns trajectories reveal stable binding poses, but the furan ester undergoes partial hydrolysis in aqueous environments .

Q. How can researchers resolve contradictions in reported biological activity data across similar analogs?

  • Assay validation : Compare IC₅₀ values using standardized protocols (e.g., ATP-based viability assays vs. fluorescent probes) .
  • Structural benchmarking : Cross-test activity against 4-oxo-tetrahydrochromen derivatives (e.g., methoxy vs. chloro variants) to isolate substituent effects .
  • Meta-analysis : Pool data from >5 independent studies to identify outliers or assay-specific artifacts .

Q. What strategies mitigate oxidative degradation of the furan-2-carboxylate moiety during storage?

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
  • Lyophilization : Store as a lyophilized powder under argon, reducing degradation by 40% over 6 months .

Key Methodological Recommendations

  • Stereochemical analysis : Use X-ray crystallography (as in ) to confirm the spatial arrangement of the fused ring system.
  • In vivo pharmacokinetics : Monitor plasma half-life in rodent models using LC-MS/MS, noting rapid ester hydrolysis to the carboxylic acid metabolite .
  • Toxicity profiling : Conduct Ames tests and hERG channel binding assays early to prioritize lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate

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